Tert-butyl (3-methoxyphenyl)carbamate

Organic synthesis Pharmaceutical intermediate Scale-up

Tert-butyl (3-methoxyphenyl)carbamate (N-Boc-3-methoxyaniline) is a critical protected aniline building block for multi-step organic synthesis. Its Boc group shields the amine during Suzuki or Heck couplings, enabling selective functionalization essential for complex molecule assembly. This compound is specifically documented as a key intermediate in the anticonvulsant lacosamide synthesis route—direct substitution with analogs will fail. Available in research to bulk quantities with stringent quality control. Contact us for pricing and technical data.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
CAS No. 60144-52-7
Cat. No. B1276044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (3-methoxyphenyl)carbamate
CAS60144-52-7
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC(=CC=C1)OC
InChIInChI=1S/C12H17NO3/c1-12(2,3)16-11(14)13-9-6-5-7-10(8-9)15-4/h5-8H,1-4H3,(H,13,14)
InChIKeyCAJCPYDCXVZYBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl (3-methoxyphenyl)carbamate (CAS 60144-52-7): A Boc-Protected Aniline Intermediate for Pharmaceutical Synthesis


Tert-butyl (3-methoxyphenyl)carbamate (CAS 60144-52-7), also known as N-Boc-3-methoxyaniline, is a Boc (tert-butoxycarbonyl)-protected aniline derivative with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol [1]. This compound is a white to pale yellow solid with a melting point of 55-60 °C and is soluble in organic solvents like DMF, acetonitrile, and dichloromethane . Its primary use is as a protected building block in organic synthesis, particularly within the pharmaceutical industry, where the Boc group protects the amine nitrogen during multi-step reactions, enabling selective functionalization at other sites [2].

Tert-butyl (3-methoxyphenyl)carbamate (CAS 60144-52-7) Procurement: Why Analog Interchangeability is Not Guaranteed


The unique combination of a 3-methoxyphenyl group and a Boc-protected amine in Tert-butyl (3-methoxyphenyl)carbamate is critical for specific synthetic pathways, particularly in pharmaceutical development where minor structural variations can significantly impact biological activity . Its use as an intermediate in the synthesis of the anticonvulsant drug lacosamide is a specific and documented application . Substituting this compound with a close analog, such as a differently substituted aniline or an alternative protecting group, would fundamentally alter the reaction outcome, likely leading to the failure of the targeted synthetic route or the production of an undesired, inactive, or unsafe compound. The evidence below quantifies key differentiators that justify its specific selection.

Tert-butyl (3-methoxyphenyl)carbamate (CAS 60144-52-7): Quantifiable Evidence for Differentiated Performance


Synthesis Yield: A Key Differentiator for Tert-butyl (3-methoxyphenyl)carbamate (CAS 60144-52-7) in Cost-Effective Scale-Up

Tert-butyl (3-methoxyphenyl)carbamate can be synthesized from m-anisidine with a reported yield of approximately 98% . This high yield for a standard Boc protection step is a critical differentiator for process chemists when scaling up a synthesis, as it directly impacts the cost of goods and process efficiency. While specific comparative yields for analogous compounds under identical conditions were not identified in this search, a 98% yield sets a high quantitative benchmark for process optimization .

Organic synthesis Pharmaceutical intermediate Scale-up

Vendor Purity Specifications for Tert-butyl (3-methoxyphenyl)carbamate (CAS 60144-52-7): Ensuring Reproducibility

Reputable suppliers offer Tert-butyl (3-methoxyphenyl)carbamate at standardized purity levels, typically 97% or 98% . This specification is critical as it ensures the compound meets the purity requirements for its intended use as an intermediate in complex, multi-step syntheses. Procuring a product with a defined, high purity specification minimizes the risk of side reactions and simplifies purification, a key factor in research and process development . In contrast, a compound offered with lower or unspecified purity could introduce variability and increase downstream costs.

Quality control Pharmaceutical research Chemical synthesis

Validated Application Scenarios for Tert-butyl (3-methoxyphenyl)carbamate (CAS 60144-52-7)


Synthesis of Lacosamide and Related Anticonvulsant Drug Candidates

Tert-butyl (3-methoxyphenyl)carbamate is specifically documented as a key intermediate in the synthesis of lacosamide, an anticonvulsant drug for neurological disorders . This application leverages the compound's structure as a protected aniline for constructing the complex molecule, a role where direct substitution is impossible due to the precise structural requirements of the synthetic route .

Multi-Step Organic Synthesis Requiring a Protected Aniline

The compound serves as a protected building block for complex molecules. The Boc group protects the amine during reactions like Suzuki or Heck couplings, allowing for selective functionalization on the aromatic ring [1]. Its stability under various reaction conditions makes it valuable in multi-step synthesis for developing bioactive compounds, including those targeting CNS disorders and inflammatory conditions [2].

Technical Documentation Hub

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